REACTION_CXSMILES
|
C[C:2]1([C:8](O)=O)[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].C(=O)([O-])[O-].[K+].[K+].[CH2:17](Br)[CH:18]=C>CC(C)=O>[CH2:8]([CH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7])[CH:17]=[CH2:18] |f:1.2.3|
|
Name
|
|
Quantity
|
35.5 g
|
Type
|
reactant
|
Smiles
|
CC1(C(CCC1)=O)C(=O)O
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
refluxed for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered through Celite® (rinse filter cake with acetone)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residual oil was dissolved in methanol (450 mL)
|
Type
|
ADDITION
|
Details
|
treated with 6 N HCl (250 mL)
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Type
|
TEMPERATURE
|
Details
|
refluxed for 40 h
|
Duration
|
40 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove most methanol
|
Type
|
ADDITION
|
Details
|
diluted with water (200 mL)
|
Type
|
EXTRACTION
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Details
|
The aqueous solution was extracted with dichloromethane (3×250 mL)
|
Type
|
WASH
|
Details
|
the combined organic solution was washed with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride (200 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4), and gently (volatile product)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to 75 mL volume
|
Type
|
WASH
|
Details
|
eluted with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.3 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |